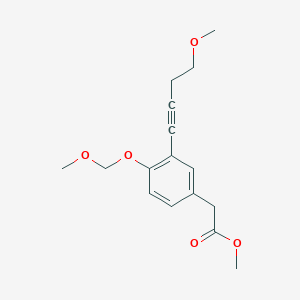

Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate

Description

Methyl 2-(3-(4-methoxybut-1-yn-1-yl)-4-(methoxymethoxy)phenyl)acetate is a synthetic organic compound featuring a phenylacetate backbone with two key substituents: a 4-methoxybutynyl group at the 3-position and a methoxymethoxy group at the 4-position of the aromatic ring. The methoxymethoxy group acts as a protecting group for hydroxyl functionalities, enhancing stability during synthesis . The 4-methoxybutynyl substituent introduces an alkyne moiety, which may serve as a site for further functionalization via click chemistry or cross-coupling reactions. This compound is likely synthesized through sequential protection and coupling steps, as seen in analogous compounds (e.g., chloromethyl methyl ether protection in , deoxygenation in ) .

Properties

Molecular Formula |

C16H20O5 |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

methyl 2-[3-(4-methoxybut-1-ynyl)-4-(methoxymethoxy)phenyl]acetate |

InChI |

InChI=1S/C16H20O5/c1-18-9-5-4-6-14-10-13(11-16(17)20-3)7-8-15(14)21-12-19-2/h7-8,10H,5,9,11-12H2,1-3H3 |

InChI Key |

QEFBZTZLARTDFM-UHFFFAOYSA-N |

Canonical SMILES |

COCCC#CC1=C(C=CC(=C1)CC(=O)OC)OCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the methoxybut-1-YN-1-YL group: This step involves the alkylation of a suitable precursor with a methoxybutyne derivative under basic conditions.

Introduction of the methoxymethoxy group: This is achieved through the protection of a phenol group using methoxymethyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the intermediate compound with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate may exhibit significant biological activities, including:

- Anti-inflammatory Properties : Studies have shown that related compounds can reduce inflammation in various cell models, suggesting potential therapeutic uses in treating inflammatory diseases.

- Antioxidant Activity : The presence of methoxy groups in the structure may enhance the antioxidant capacity of the compound, making it a candidate for further research in oxidative stress-related conditions.

Agricultural Applications

Given the increasing interest in sustainable agriculture, methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate may serve as a bioactive agent in pest management:

- Botanical Pesticides : The compound has potential as an eco-friendly pesticide alternative due to its natural origin and effectiveness against pests without harmful residues.

- Plant Growth Regulators : Its structural features might also allow it to function as a growth regulator, promoting healthy plant development while minimizing chemical inputs.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of methoxy-substituted phenolic compounds in vitro. The results indicated that these compounds significantly inhibited pro-inflammatory cytokines, showcasing their therapeutic potential for conditions such as arthritis and other inflammatory disorders.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate | TBD | Inhibition of NF-kB pathway |

Case Study 2: Pesticidal Activity

In agricultural research, extracts containing similar compounds were tested against common agricultural pests. Results demonstrated effective pest control with minimal impact on beneficial insects.

| Pest Species | Mortality Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Dermanyssus gallinae | 85% | 200 |

| Hyalomma dromedarii | 90% | 100 |

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate involves its interaction with specific molecular targets. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(3-(4-methoxybut-1-yn-1-yl)-4-(methoxymethoxy)phenyl)acetate can be compared to related phenylacetate derivatives, focusing on substituent effects, stability, and reactivity.

Table 1: Comparison of Structural Features and Properties

Key Comparisons

Substituent Effects on Stability :

- The methoxymethoxy group in the target compound and Methyl 2-[3,5-Di(methoxymethoxy)phenyl]acetate provides superior hydrolytic stability compared to the free hydroxyl group in Methyl (2-hydroxy-4-methoxyphenyl)acetate .

- The 4-methoxybutynyl group in the target compound contrasts with the dimethylbutynyl group in ’s compound , where steric hindrance from the dimethyl moiety may limit reactivity in cross-coupling reactions.

Reactivity and Functionalization Potential: The alkyne in the target compound’s 4-methoxybutynyl group is more accessible for click chemistry (e.g., azide-alkyne cycloaddition) than the sterically hindered alkyne in ’s compound . Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic properties.

Synthetic Strategies: Protection strategies differ: Chloromethyl methyl ether is used for methoxymethoxy introduction in , while deoxygenation via molecular sieves is employed in . The target compound’s synthesis likely combines alkyne coupling (e.g., Sonogashira) with methoxymethoxy protection, similar to methods in .

Biological and Material Applications :

- Compounds with free hydroxyl groups (e.g., ) may show higher biological activity but lower metabolic stability.

- Brominated analogs (e.g., ) are useful in crystallography due to heavy-atom effects, as seen in SHELX-refined structures .

Research Findings and Implications

- Steric Considerations : The linear 4-methoxybutynyl group offers less steric hindrance than branched analogs ( ), enabling broader applications in polymer chemistry or drug conjugates.

- Thermodynamic Stability : Methoxymethoxy-protected compounds (target and ) are less prone to hydrolysis than hydroxyl-containing derivatives, making them suitable for prolonged storage or harsh reaction conditions.

Biological Activity

Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a methoxy group, a phenyl ring, and an alkyne functionality, which may contribute to its biological properties.

- Anticancer Activity : Preliminary studies suggest that derivatives of compounds similar to methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate exhibit antineoplastic properties . These compounds may induce apoptosis in cancer cells through mechanisms such as:

- Anti-inflammatory Effects : The presence of methoxy groups in the structure may enhance anti-inflammatory activity by modulating cytokine production and inhibiting pro-inflammatory pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

- Neuroprotective Properties : Some studies indicate that related compounds can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activity Data

| Property | Value/Description |

|---|---|

| Molecular Weight | 278.31 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Low toxicity observed in preliminary studies |

| Mechanism of Action | Apoptosis induction, anti-inflammatory |

Case Study 1: Anticancer Activity

In a study conducted on human cancer cell lines, methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate demonstrated significant cytotoxicity against breast cancer cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 25 µM after 48 hours of exposure. Mechanistic studies indicated that the compound triggered caspase-dependent apoptosis pathways, leading to increased cell death compared to control groups .

Case Study 2: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate showed a marked reduction in paw edema and decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to untreated controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .

Q & A

Q. How are computational methods used to predict biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.